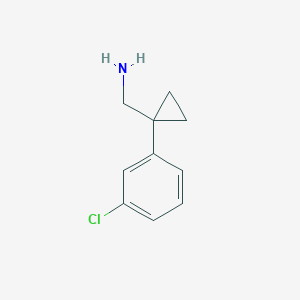
2,5,5-Trimethyl-3-hexyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethyl-3-hexyn-2-ol (TMHO) is a colorless, liquid organic compound with a molecular formula of C9H16O. It is commonly used as a solvent and a fragrance in perfumes and cosmetics. TMHO has also been found to have several potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of 2,5,5-Trimethyl-3-hexyn-2-ol is not yet fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). This, in turn, reduces oxidative stress and inflammation in the body.
Biochemical And Physiological Effects
2,5,5-Trimethyl-3-hexyn-2-ol has been found to have several biochemical and physiological effects. It has been shown to reduce the production of ROS and to increase the activity of antioxidant enzymes in the body. 2,5,5-Trimethyl-3-hexyn-2-ol has also been found to have anti-inflammatory properties, which could be useful in the treatment of diseases such as arthritis and asthma.
Advantages And Limitations For Lab Experiments
One advantage of using 2,5,5-Trimethyl-3-hexyn-2-ol in lab experiments is its low toxicity. It has been found to be relatively safe for use in humans and animals, making it a good candidate for further research. However, one limitation of using 2,5,5-Trimethyl-3-hexyn-2-ol is its volatility, which can make it difficult to handle and measure accurately.
Future Directions
There are several future directions for research on 2,5,5-Trimethyl-3-hexyn-2-ol. One area of research could focus on its potential as a treatment for diseases caused by oxidative stress, such as Alzheimer's and Parkinson's disease. Another area of research could focus on its antimicrobial properties, with the aim of developing new antibiotics. Additionally, further research could be done to better understand the mechanism of action of 2,5,5-Trimethyl-3-hexyn-2-ol and to identify any potential side effects or limitations to its use.
Conclusion
In conclusion, 2,5,5-Trimethyl-3-hexyn-2-ol is a versatile organic compound with several potential applications in scientific research. Its synthesis method is efficient and reliable, and it has been found to have antimicrobial and antioxidant properties, as well as anti-inflammatory effects. While there are some limitations to its use, 2,5,5-Trimethyl-3-hexyn-2-ol has the potential to be a valuable tool in the development of new treatments for a variety of diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Synthesis Methods
2,5,5-Trimethyl-3-hexyn-2-ol can be synthesized through a multistep process that involves the reaction of 2-methyl-3-butyn-2-ol with acetaldehyde in the presence of a catalyst. The resulting product is then treated with sulfuric acid to yield 2,5,5-Trimethyl-3-hexyn-2-ol. This synthesis method has been found to be efficient and reliable, with a high yield of 2,5,5-Trimethyl-3-hexyn-2-ol.
Scientific Research Applications
2,5,5-Trimethyl-3-hexyn-2-ol has several potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. 2,5,5-Trimethyl-3-hexyn-2-ol has also been found to have antioxidant properties, which could be useful in the treatment of diseases caused by oxidative stress, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
1522-16-3 |
|---|---|
Product Name |
2,5,5-Trimethyl-3-hexyn-2-ol |
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,5,5-trimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-8(2,3)6-7-9(4,5)10/h10H,1-5H3 |
InChI Key |
DKUUKNHZNHMLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)O |
Canonical SMILES |
CC(C)(C)C#CC(C)(C)O |
Other CAS RN |
1522-16-3 |
synonyms |
2-Methyl-5,5-diMethyl-hex-3-in-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



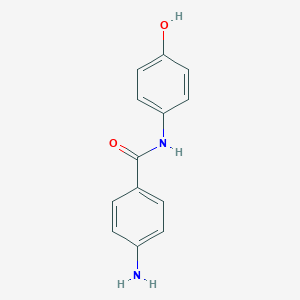
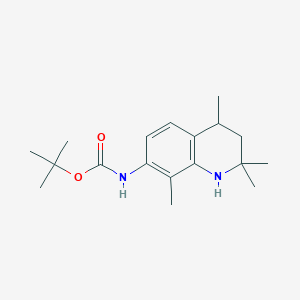
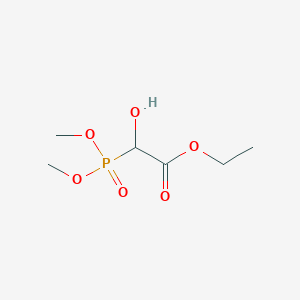
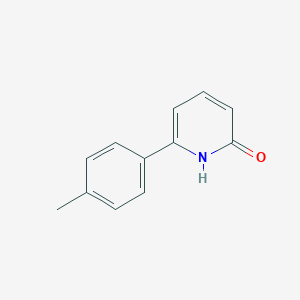

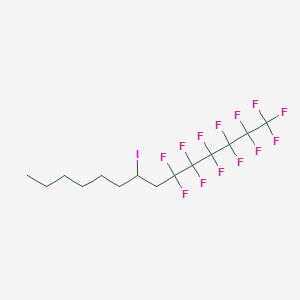
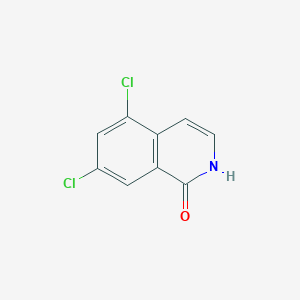
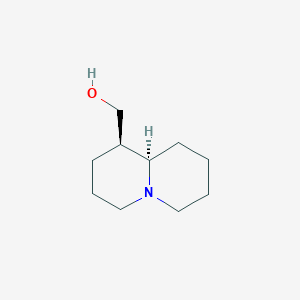
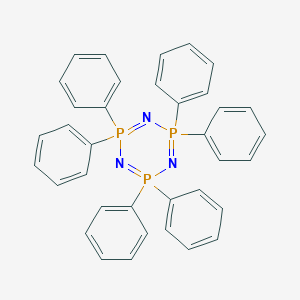
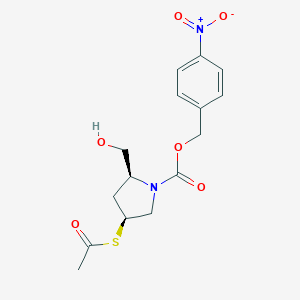
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
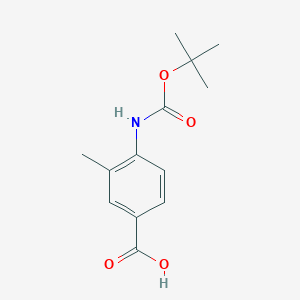
![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)
